N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the thiazole ring, and the final coupling to form the thiophene carboxamide structure. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(4-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide can be compared with other compounds that feature similar functional groups, such as:
Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Often used in the development of pharmaceuticals and agrochemicals.
Thiophene derivatives: Widely studied for their electronic and optical properties.
What sets this compound apart is its unique combination of these functional groups, which can lead to novel properties and applications not seen in other compounds.
Properties
IUPAC Name |
N-[4-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-8-16-12(22-19-8)6-15-11(20)5-9-7-24-14(17-9)18-13(21)10-3-2-4-23-10/h2-4,7H,5-6H2,1H3,(H,15,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANGYCIMSFNDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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